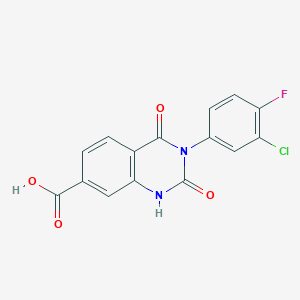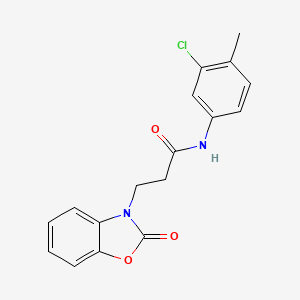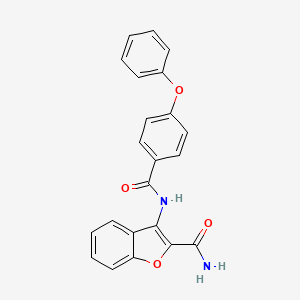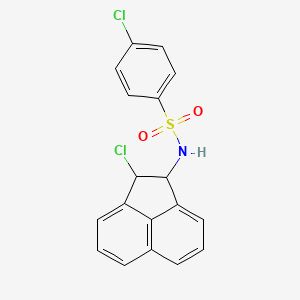![molecular formula C17H13BrN2O2 B6576453 (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-77-1](/img/structure/B6576453.png)
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, or 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide for short, is a synthetic chromene-based compound used in a variety of scientific research applications. It is an important tool for the investigation of biological processes, as it has been shown to have a number of distinct biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research. It has been used in the study of cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the molecular mechanisms of action of drugs and to study the pharmacological properties of various compounds. Additionally, it has been used in the study of protein-protein interactions and the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been shown to inhibit the activity of other enzymes, including lipoxygenase, phospholipase A2, and 5-lipoxygenase.
Biochemical and Physiological Effects
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. Additionally, it has been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it has been shown to have a number of distinct biochemical and physiological effects, making it a useful tool for the investigation of biological processes.
However, there are a number of limitations to the use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent results. Additionally, the compound is relatively unstable and can degrade quickly in the presence of light or heat.
Direcciones Futuras
There are a number of potential future directions for the study of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the compound’s interactions with other compounds and its potential use as a drug delivery system could be explored. Finally, further studies into the compound’s ability to modulate gene expression and its potential use as a biomarker could be conducted.
Métodos De Síntesis
The synthesis of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported by several methods. The most common method is an acid-catalyzed condensation reaction between 4-methyl phenylhydrazine and 2-bromo-3-carboxy chromene. This reaction is carried out in the presence of a catalytic amount of sulfuric acid at temperatures ranging from 120-130°C. The product is then purified by column chromatography and recrystallization.
Propiedades
IUPAC Name |
6-bromo-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-2-5-13(6-3-10)20-17-14(16(19)21)9-11-8-12(18)4-7-15(11)22-17/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIAFBMRDFVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)

![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)
![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)

![N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6576394.png)
![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)
![N-(3-ethylphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6576407.png)
![butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6576412.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)
![1-tert-butyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6576436.png)

